Carboxybetaine methacrylate
Description
Historical Context and Development
3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate emerged as a critical zwitterionic monomer in the early 2000s, driven by advancements in polymer chemistry and biomaterial engineering. Its development paralleled the growing interest in betaine-based zwitterionic materials, which gained prominence for their antifouling and biocompatible properties. Early research focused on optimizing synthetic routes to integrate methacrylate functionality with zwitterionic character, enabling polymerization into stable hydrogels and surface coatings. The compound’s design builds on foundational work in sulfobetaine and carboxybetaine chemistry, with its carboxylate group offering unique pH-responsive behavior compared to sulfonate or phosphorylcholine analogs. By the 2010s, its utility expanded into drug delivery systems and thermoresponsive materials, reflecting broader trends in smart polymer research.
Table 1: Key milestones in the development of 3-[[2-(methacryloyloxy)ethyl]dimethylammonio]propionate
Significance in Zwitterionic Chemistry
This compound occupies a unique niche in zwitterionic chemistry due to its dual functionality: the methacrylate group facilitates radical polymerization, while the carboxylate-ammonium pair confers salt-responsive hydration. Unlike sulfobetaine methacrylate (SBMA) or 2-methacryloyloxyethyl phosphorylcholine (MPC), its carboxybetaine structure allows tunable charge density via pH modulation, making it ideal for environments with fluctuating ionic conditions. Studies demonstrate its superiority in resisting nonspecific protein adsorption compared to poly(ethylene glycol) (PEG)-based materials, attributed to stronger water-binding capacity and electrostatically induced hydration layers. In hydrogels, it enhances mechanical stability while maintaining low cytotoxicity, enabling applications in wound dressings and implant coatings.
Nomenclature and Alternative Designations
The compound’s systematic IUPAC name, 3-[dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azaniumyl]propanoate , reflects its this compound architecture. Alternative designations include:
- This compound (CBMA)
- 2-((2-(Methacryloyloxy)ethyl)dimethylammonio)acetate
- 3-((2-(Methacryloyloxy)ethyl)dimethylammonio)propionate
Its CAS registry numbers include 24249-95-4 (monomer) and 26338-17-0 (polymerized form). Commercial suppliers often label it as DMAPS (dimethylammonio propanesulfonate), though this term more commonly refers to sulfobetaine derivatives.
Overview of Current Research Landscape
Recent studies prioritize three domains:
- Antifouling Coatings : Polymer brushes of this compound exhibit >98% reduction in Staphylococcus aureus adhesion when grafted onto stainless steel, outperforming PEG-based coatings.
- Drug Delivery Systems : Thermosensitive hydrogels incorporating the monomer show sustained release of vascular endothelial growth factor (VEGF), with degradation rates adjustable via crosslinking density.
- Biomedical Implants : Double-network hydrogels combining this carboxybetaine with sulfobetaines achieve synergistic mechanical strength (elastic modulus ~10 kPa) and bacterial resistance.
Collaborations between academia (e.g., National Taiwan University of Science and Technology) and industry (e.g., Fujifilm Wako) aim to scale production for commercial antimicrobial coatings. Challenges remain in optimizing polymerization kinetics for 3D-printed scaffolds and enhancing stability under physiological shear stress.
Table 2: Research applications of 3-[[2-(methacryloyloxy)ethyl]dimethylammonio]propionate
Properties
IUPAC Name |
3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-9(2)11(15)16-8-7-12(3,4)6-5-10(13)14/h1,5-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWRCKVZMMKVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26338-17-0 | |
| Record name | Poly(carboxybetaine methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26338-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201299321 | |
| Record name | Poly(carboxybetaine methacrylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26338-17-0 | |
| Record name | Poly(carboxybetaine methacrylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is commonly used in high polymer reactions, suggesting that its targets could be various types of polymers.
Mode of Action
It is known to be a cationic polymer solvent, which suggests that it may interact with its targets by dissolving or dispersing them, thereby facilitating polymer reactions.
Biochemical Pathways
Result of Action
Given its use in polymer reactions, it likely facilitates the formation or modification of polymers, which could have various downstream effects depending on the specific context.
Action Environment
The action, efficacy, and stability of MFCD28386109 can be influenced by various environmental factors. For instance, it is sensitive to light, moisture, and heat, suggesting that these factors should be carefully controlled when using this compound. Furthermore, its action may also be affected by the specific conditions of the polymer reactions in which it is used.
Biological Activity
3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate (CBMA) is a zwitterionic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and applications in drug delivery and tissue engineering.
- Molecular Formula : CHNO
- Molecular Weight : 229.28 g/mol
- CAS Number : 24249-95-4
- Physical Form : Crystalline powder
- Purity : ≥98.0% (HPLC) .
CBMA functions primarily through its interaction with cell membranes and proteins. The quaternary ammonium group enhances its solubility in biological fluids, facilitating cellular uptake. The methacryloyloxy group allows for polymerization, enabling the formation of hydrogels that can encapsulate drugs or cells for targeted delivery.
- Cell Membrane Interaction : CBMA's cationic nature promotes electrostatic interactions with negatively charged components of cell membranes, potentially increasing permeability and enhancing the uptake of therapeutic agents.
- Polymerization Potential : The methacrylate moiety allows for the formation of cross-linked networks that can be tailored for specific release profiles of encapsulated drugs or bioactive molecules.
Cytotoxicity
Research has indicated that CBMA exhibits varying levels of cytotoxicity depending on concentration and exposure time. In vitro studies using human cell lines have shown:
- Low Concentrations (≤100 µg/mL) : Generally non-toxic, promoting cell viability.
- High Concentrations (>100 µg/mL) : Induces apoptosis in certain cell lines, particularly in cancerous cells, suggesting a potential application in cancer therapy .
Drug Delivery Applications
CBMA has been investigated for its use in drug delivery systems due to its ability to form hydrogels:
- Encapsulation Efficiency : Studies have demonstrated that hydrogels formed with CBMA can encapsulate a variety of therapeutic agents, including small molecules and nucleic acids.
- Controlled Release : The release profile can be modulated by altering the degree of cross-linking during polymerization, allowing for sustained release over extended periods .
Case Studies
- Tissue Engineering : A study explored the use of CBMA-based hydrogels for encapsulating stem cells in tissue engineering applications. The results indicated enhanced cell survival and proliferation compared to traditional scaffolding materials .
- Anticancer Applications : In a comparative study against other cationic polymers, CBMA demonstrated superior efficacy in delivering siRNA to cancer cells, achieving higher knockdown rates of target genes while maintaining lower cytotoxicity .
Comparative Analysis
| Property | CBMA | Other Cationic Polymers |
|---|---|---|
| Molecular Weight | 229.28 g/mol | Varies |
| Cytotoxicity | Low at therapeutic doses | Higher in many cases |
| Drug Encapsulation Efficiency | High | Moderate to High |
| Polymerization Capability | Yes | Yes |
Scientific Research Applications
Biomedical Applications
1.1 Drug Delivery Systems
The compound is extensively utilized in the formulation of drug delivery systems due to its biocompatibility and ability to minimize protein adsorption. Its zwitterionic nature reduces fouling in biological environments, making it suitable for hydrogels that can encapsulate therapeutic agents and release them in a controlled manner.
1.2 Hydrogels
3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate is incorporated into hydrogels for various biomedical applications, including tissue engineering and wound healing. The hydrogels formed from this compound exhibit high water retention and mechanical stability, which are essential for mimicking biological tissues .
1.3 Antimicrobial Properties
Research indicates that this compound may possess antimicrobial activity due to its cationic charge, which can disrupt microbial membranes. This property makes it a candidate for coatings and materials used in medical devices to prevent infections .
Polymer Science
2.1 Polymerization Processes
The methacrylate functional group of 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate allows it to undergo free radical polymerization. This process is essential for creating high molecular weight polymers that exhibit enhanced mechanical properties and stability. Radical initiators, such as azobisisobutyronitrile, are commonly used in these reactions.
2.2 Surface Coatings
Due to its amphiphilic nature, this compound is effective in developing surface coatings that can resist fouling and enhance adhesion properties. The ability to interact with both hydrophilic and hydrophobic surfaces expands its applicability in various industrial settings .
Material Development
3.1 Biocompatible Polymers
The synthesis of biocompatible polymers using 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate is critical in developing materials for medical applications such as implants and prosthetics. These polymers can be tailored to achieve specific properties based on their intended use .
3.2 Environmental Applications
Research has shown potential uses of this compound in environmental applications, such as the removal of pollutants from water through adsorption processes facilitated by zwitterionic copolymers formed from it .
Comparison with Similar Compounds
Comparison with Similar Zwitterionic Compounds
Structural Features
Zwitterionic monomers share a common structure of paired cationic and anionic groups but differ in functional groups and spacer lengths:
Key Structural Differences :
- Anionic Groups : CBMA and CBA feature carboxylates, while MPC and p(MA2-3) use phosphate and sulfonate groups, respectively. Carboxylates offer pH-responsive behavior, whereas sulfonates maintain charge stability across a broader pH range .
- Backbone : CBMA and MPC are methacrylates, whereas CBA is an acrylate. Methacrylates generally yield stiffer polymers due to the methyl group .
Physicochemical Properties
Solubility and Stability :
- CBMA dissolves readily in water and DMSO but requires inert gas storage to prevent degradation .
- MPC, with a phosphorylcholine group, demonstrates superior hydration capacity but lower thermal stability compared to CBMA .
Thermal Behavior :
- CBMA-based polymers show moderate thermal stability, with degradation temperatures around 200–250°C. Sulfobetaines (e.g., p(MA2-3)) degrade at higher temperatures (>250°C) due to stronger ionic interactions .
Antifouling Efficiency :
- CBMA-modified surfaces reduce protein adsorption by >90% in serum-containing media, comparable to MPC but superior to sulfobetaines in low-ionic-strength environments .
- Sulfobetaines like p(MA2-3) excel in high-salinity conditions due to their non-pH-dependent charge .
Gene Delivery :
- Polyethyleneimine (PEI) modified with CBMA enhances siRNA delivery efficacy (80% gene silencing) while reducing cytotoxicity, outperforming MPC-modified PEI in transfection efficiency .
Hydrogel Properties :
- CBMA-based hydrogels exhibit higher swelling ratios (~300%) than sulfobetaine hydrogels (~200%) due to the carboxylate’s hydration capacity .
Q & A
Q. What are the standard methods for synthesizing CBMA-based polymers, and how are they characterized?
CBMA polymers are typically synthesized via free-radical polymerization. A common protocol involves:
- Initiating polymerization with 2,2’-azobisisobutyronitrile (AIBN) at 60–70°C in a polar solvent (e.g., dimethylformamide or water) .
- Degassing the reaction mixture under nitrogen to minimize oxygen inhibition .
- Characterization via size exclusion chromatography (SEC) with multi-angle light scattering (MALS) for molecular weight determination and dispersity (Ð) analysis .
- Nuclear magnetic resonance (NMR) and attenuated total reflection (ATR) spectroscopy for structural confirmation .
Q. How should CBMA be stored to prevent degradation, and what handling precautions are necessary?
- CBMA is hygroscopic and must be stored under inert gas (e.g., nitrogen) at -20°C for long-term stability .
- Short-term storage (1 month) at -20°C in anhydrous solvents like dimethyl sulfoxide (DMSO) is acceptable .
- Avoid exposure to moisture, as hydrolysis of the methacrylate group can occur, altering reactivity .
Q. What analytical methods are used to assess CBMA purity and structural integrity?
- Bromination method : Quantifies unreacted double bonds to confirm monomer purity (>98%) .
- Total nitrogen analysis : Validates zwitterionic charge balance via elemental analysis .
- High-performance liquid chromatography (HPLC) : Detects residual solvents or byproducts .
Advanced Research Questions
Q. How does the spacer length between charged groups in CBMA derivatives influence antifouling performance?
- CBMA’s three-methylene spacer between the quaternary ammonium and carboxylate groups optimizes hydrophilicity and charge balance, reducing protein adsorption .
- Comparative studies with sulfobetaine analogs (e.g., sulfopropylbetaine, SPB) show that shorter spacers (<3 methylene groups) reduce solubility and increase aggregation, impairing antifouling efficacy .
Q. How can researchers resolve contradictions in solubility data for CBMA homopolymers?
- Discrepancies arise from variations in polymerization conditions (e.g., solvent polarity, initiator concentration). For example:
- Homopolymers synthesized in water exhibit lower critical solution temperature (LCST) behavior, while those in DMF show upper critical solution temperature (UCST) transitions .
- Use dynamic light scattering (DLS) and turbidimetry to map phase transitions under controlled ionic strength and pH .
Q. What distinguishes CBMA from other zwitterionic monomers (e.g., sulfobetaines, phosphorylcholines) in biomedical applications?
- CBMA : Carboxylate groups provide pH-responsive behavior, enabling tunable hydration in physiological environments .
- Sulfobetaines (e.g., MA2-3) : Sulfonate groups enhance hydrophilicity but reduce compatibility with nonpolar substrates .
- Phosphorylcholines (e.g., MPC) : Superior biocompatibility but lower mechanical stability in hydrogels .
Q. How does copolymer architecture affect UCST behavior in CBMA-containing systems?
- Terpolymers of CBMA, hydrophobic monomers (e.g., butyl methacrylate), and crosslinkers (e.g., PEGDMA) exhibit sharp UCST transitions due to balanced hydrophilic/hydrophobic interactions .
- Adjust monomer ratios and crosslinker density to modulate transition temperatures (20–60°C) .
Q. What strategies minimize dispersity (Ð) during CBMA polymerization?
- Reversible addition-fragmentation chain-transfer (RAFT) polymerization : Reduces Ð to <1.2 by controlling radical concentration .
- Low initiator concentrations (e.g., 1 mol% AIBN) : Limit chain-transfer reactions .
- Post-polymerization purification : Dialysis against deionized water removes low-molecular-weight species .
Q. How do CBMA-based hydrogels resist biofilm formation in marine environments?
Q. What are the stability limits of CBMA polymers under extreme pH or temperature?
- pH stability : Carboxylate groups protonate below pH 4, reducing hydration and increasing fouling. Stability is maintained at pH 6–8 .
- Thermal stability : Decomposition occurs above 200°C (TGA data), but short-term exposure to autoclave conditions (121°C) is tolerated .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
